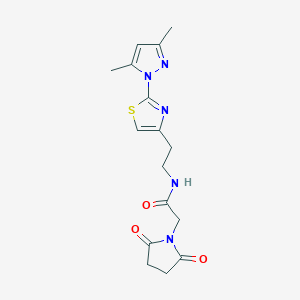![molecular formula C14H12FN5O B2355650 1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795297-07-2](/img/structure/B2355650.png)
1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is a chemical compound with a complex structure. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyridine, an important core of nitrogen ring junction heterocyclic compounds, has been synthesized using novel and uncomplicated methods . Another study reported the synthesis of novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one and 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine amine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its constituent groups. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to its structure. A study has reported that kinase inhibitors, which have a different arrangement of substituents compared to the more common 1,2-diarylheterocycle based molecules, have been discovered .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It contains a fluorophenyl group, a methylpyrazolo[1,5-a]pyrimidin-6-yl group, and a urea group .Wissenschaftliche Forschungsanwendungen
Phosphodiesterase 1 (PDE1) Inhibitors
1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is part of a diverse set of compounds showing potent inhibition of Phosphodiesterase 1 (PDE1). These compounds, including ITI-214, have potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease, as well as other central nervous system disorders (Li et al., 2016).
Positron Emission Tomography (PET) Imaging Agents
Derivatives of this compound have been explored for their potential as PET imaging agents for tumor detection. The study of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives indicates their viability in tumor imaging with PET, highlighting their importance in cancer research and diagnosis (Xu et al., 2012).
Translocator Protein Imaging
Compounds within the this compound framework, like DPA-714, are used for imaging the translocator protein (18 kDa) with PET. This is crucial for understanding and diagnosing various neurological conditions (Dollé et al., 2008).
Development of Functional Fluorophores
These compounds have been utilized as intermediates in synthesizing novel functional fluorophores. This application is significant in developing fluorescent probes for biological and environmental analysis (Castillo et al., 2018).
Receptor Tyrosine Kinase Inhibitors
They are part of the discovery of 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors. These inhibitors show potential in treating diseases related to vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases (Frey et al., 2008).
Psoriasis Treatment
Structural optimization of pyrazolo[3,4-d]pyrimidine derivatives, related to this compound, led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. One such compound showed promising activity in a psoriatic animal model, indicating potential as a psoriasis treatment (Li et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)18-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFGJPHKZSZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)




![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)
![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)